molecular formula C16H18N4O9 B11470166 diethyl (3Z)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate

diethyl (3Z)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate

Cat. No.: B11470166
M. Wt: 410.34 g/mol
InChI Key: CYFGXJOITYQGDL-PDGQHHTCSA-N
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Description

1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE has several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection of carbonyl compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the synthesis of various organic compounds and materials

Mechanism of Action

The mechanism of action of 1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H18N4O9

Molecular Weight

410.34 g/mol

IUPAC Name

diethyl (3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate

InChI

InChI=1S/C16H18N4O9/c1-3-28-15(22)8-12(14(21)9-16(23)29-4-2)18-17-11-6-5-10(19(24)25)7-13(11)20(26)27/h5-7,17H,3-4,8-9H2,1-2H3/b18-12-

InChI Key

CYFGXJOITYQGDL-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)CC(=O)OCC

Canonical SMILES

CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)CC(=O)OCC

Origin of Product

United States

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